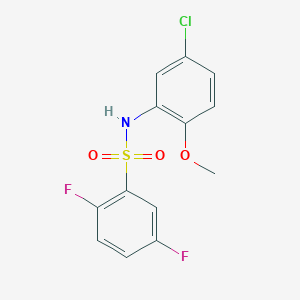![molecular formula C23H20N4O3 B14931035 2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]-N-[1-(pyridin-3-yl)ethyl]benzamide](/img/structure/B14931035.png)
2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]-N-[1-(pyridin-3-yl)ethyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methoxy]-N-[1-(3-pyridinyl)ethyl]benzamide is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a pyridine ring, and a benzamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methoxy]-N-[1-(3-pyridinyl)ethyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of a suitable precursor, such as a hydrazide, with an appropriate nitrile oxide.
Attachment of the Phenyl Group: The phenyl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Formation of the Benzamide Moiety: The benzamide moiety can be synthesized by reacting a suitable benzoyl chloride with an amine.
Attachment of the Pyridine Ring: The pyridine ring can be introduced via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification methods.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methoxy]-N-[1-(3-pyridinyl)ethyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary, but typically involve the use of organic solvents, controlled temperatures, and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may yield compounds with reduced functional groups.
Applications De Recherche Scientifique
2-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methoxy]-N-[1-(3-pyridinyl)ethyl]benzamide has several scientific research applications, including:
Medicinal Chemistry: The compound is of interest as a potential drug candidate due to its unique structural features and potential biological activity. It may be investigated for its activity against various diseases, including cancer, infectious diseases, and neurological disorders.
Materials Science: The compound’s unique structural features make it a potential candidate for the development of new materials with specific properties, such as conductivity, fluorescence, or mechanical strength.
Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules, making it valuable in the development of new synthetic methodologies.
Mécanisme D'action
The mechanism of action of 2-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methoxy]-N-[1-(3-pyridinyl)ethyl]benzamide depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets, such as enzymes, receptors, or nucleic acids. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other oxadiazole derivatives, such as:
- 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride
- N,N-diethyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine
Uniqueness
2-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methoxy]-N-[1-(3-pyridinyl)ethyl]benzamide is unique due to its combination of an oxadiazole ring, a pyridine ring, and a benzamide moiety. This unique structure imparts specific chemical and biological properties that may not be present in other similar compounds. For example, the presence of the pyridine ring may enhance the compound’s ability to interact with certain biological targets, while the benzamide moiety may contribute to its overall stability and solubility.
Propriétés
Formule moléculaire |
C23H20N4O3 |
|---|---|
Poids moléculaire |
400.4 g/mol |
Nom IUPAC |
2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]-N-(1-pyridin-3-ylethyl)benzamide |
InChI |
InChI=1S/C23H20N4O3/c1-16(18-10-7-13-24-14-18)25-23(28)19-11-5-6-12-20(19)29-15-21-26-22(27-30-21)17-8-3-2-4-9-17/h2-14,16H,15H2,1H3,(H,25,28) |
Clé InChI |
UUACBIASHDIZLH-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CN=CC=C1)NC(=O)C2=CC=CC=C2OCC3=NC(=NO3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


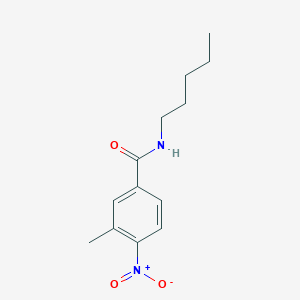
![3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(morpholin-4-yl)propanamide](/img/structure/B14930972.png)
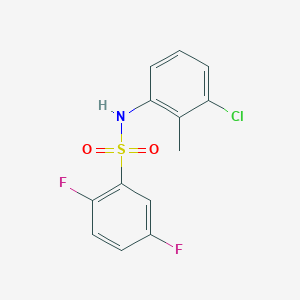
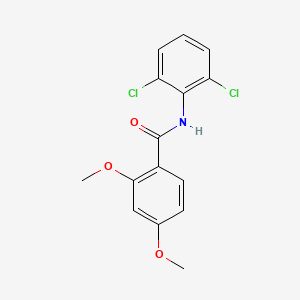
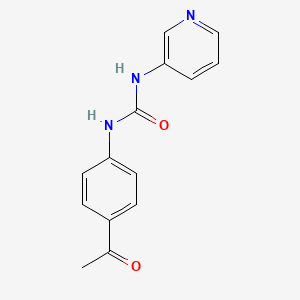
![2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B14931007.png)
![4-[(5-chlorothiophen-2-yl)methyl]-N-[4-(propan-2-yl)phenyl]piperazine-1-carboxamide](/img/structure/B14931011.png)
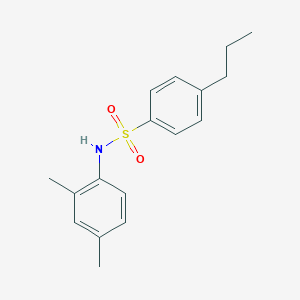
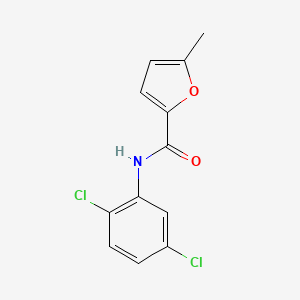
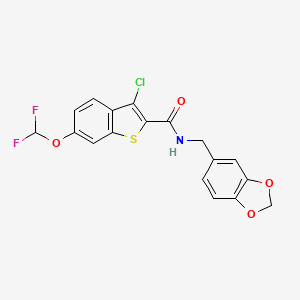
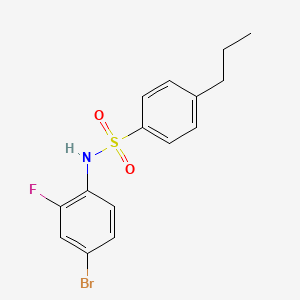
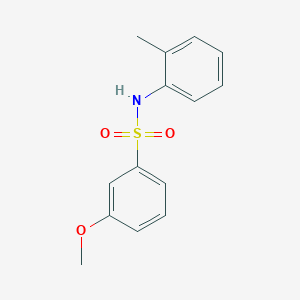
![2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(1-methyl-1H-pyrazol-3-yl)acetamide](/img/structure/B14931048.png)
